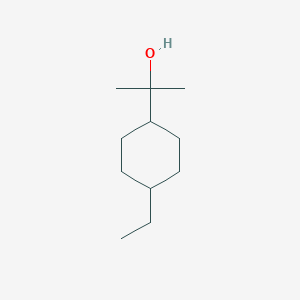
2-(4-Ethylcyclohexyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylcyclohexyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethyl group and a hydroxyl group attached to a propan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)propan-2-ol typically involves the hydrogenation of 4-ethylcyclohexanone followed by the reduction of the resulting alcohol. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and reduction processes. The use of high-pressure hydrogenation reactors with optimized catalyst systems can enhance yield and purity.
化学反应分析
Types of Reactions
2-(4-Ethylcyclohexyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of alkyl halides or other substituted cyclohexane derivatives.
科学研究应用
2-(4-Ethylcyclohexyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Ethylcyclohexyl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.
4-Ethylcyclohexanol: Differing by the position of the ethyl group on the cyclohexane ring.
Propan-2-ol: A simpler alcohol with a hydroxyl group attached to a propan-2-ol moiety.
Uniqueness
2-(4-Ethylcyclohexyl)propan-2-ol is unique due to the combination of the cyclohexane ring with an ethyl group and a propan-2-ol moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
2-(4-Ethylcyclohexyl)propan-2-ol, a compound with the molecular formula C11H22O, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant studies.
This compound is characterized by its cyclohexyl structure with an ethyl substituent, which contributes to its hydrophobic properties. Its structural formula can be represented as follows:
The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific protein-protein interactions, particularly involving thyroid hormone receptors (TRs). Compounds with similar structures have shown varying degrees of efficacy in inhibiting TR interactions, suggesting a potential role for this compound in modulating gene expression related to metabolic processes .
In Vitro Studies
A study highlighted the structure-activity relationships (SARs) of β-aminophenylketones, which share structural similarities with this compound. The most potent inhibitors in this series demonstrated significant inhibition of TR activity, with some compounds achieving up to 97% inhibition at a concentration of 30 μM . This suggests that this compound may possess similar inhibitory properties.
Cytotoxicity
In vitro cytotoxicity assays have indicated that derivatives of compounds similar to this compound exhibit varying levels of toxicity. Active compounds were found to be considerably more cytotoxic than their inactive counterparts, highlighting the need for careful evaluation of dosage and potential side effects in therapeutic applications .
Case Studies
- Thyroid Hormone Receptor Interaction : In a study investigating the inhibition of TR interactions, compounds with hydrophobic substituents at the para position demonstrated enhanced efficacy. The presence of an ethyl cyclohexyl group may enhance the binding affinity of this compound to TRs, potentially leading to significant biological effects .
- Metabolic Syndrome : The modulation of TR activity is particularly relevant in the context of metabolic syndrome. Compounds that inhibit TR interactions could serve as therapeutic agents for managing conditions associated with metabolic dysregulation .
Data Table
The following table summarizes key findings related to the biological activity and properties of this compound and its analogs:
| Compound Name | Inhibition (%) | IC50 (μM) | Cytotoxicity (U2OS Cells) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| β-Aminophenylketone A | 87 | 1.5 | High |
| β-Aminophenylketone B | 97 | 28.1 | Moderate |
| β-Aminophenylketone C | 9 | - | Low |
Note : TBD indicates data yet to be determined.
属性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC 名称 |
2-(4-ethylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C11H22O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h9-10,12H,4-8H2,1-3H3 |
InChI 键 |
GJBQLYFMAYCBAM-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















